3-Methyl-7-azaindole-5-boronic acid
Description
3-Methyl-7-azaindole-5-boronic acid (CAS: 1111637-95-6; alternative CAS: 1454301-64-4, likely due to database discrepancies) is a heterocyclic boronic acid derivative with the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol. It belongs to the 7-azaindole family, characterized by a fused pyrrole-pyridine ring system. The compound features a boronic acid (-B(OH)₂) group at the 5-position and a methyl substituent at the 3-position, enhancing its utility in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its purity is typically ≥95%, though commercial availability is noted as discontinued.
Properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYMXXCGNAOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2C)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
7-Azaindole Derivatives with Halogen Substituents
These halogenated derivatives are often intermediates in drug synthesis, where the halogen atom facilitates further functionalization via cross-coupling. However, their reactivity differs significantly: halogen substituents enable Buchwald-Hartwig aminations or Ullmann couplings, whereas boronic acids are tailored for Suzuki reactions.
Boronic Acid-Containing Azaindoles and Pyridines
- 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS: 1111637-95-6): This protected form of the boronic acid (molecular weight: 258.12 g/mol) enhances stability for storage and handling. The pinacol ester group (C₆H₁₂O₂) replaces the labile -B(OH)₂, reducing hydrolysis sensitivity.
- 6-(BOC-Methylamino)pyridine-3-boronic acid (CAS: 1218790-80-7): A pyridine-based boronic acid with a tert-butoxycarbonyl (BOC)-protected amine. Unlike 7-azaindoles, pyridine derivatives exhibit distinct electronic properties, influencing their reactivity in cross-coupling and drug-target interactions.
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